N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfur-nitrogen bond and have found various applications in pharmaceuticals, agrochemicals, and polymers . The unique structure of this compound makes it a valuable building block in medicinal chemistry and drug design.
Preparation Methods
The synthesis of N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with phenylmethanesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product . Industrial production methods often employ oxidative coupling of thiols and amines, which streamlines the synthetic process and reduces waste generation .
Chemical Reactions Analysis
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-TERT-BUTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be compared with other sulfonamide compounds, such as:
N-TERT-BUTYL-1-PHENYLMETHANIMINE OXIDE: This compound has a similar structure but differs in its functional groups and reactivity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another sulfonamide derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-benzylsulfonyl-N-tert-butylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)18-16(20)15-9-11-19(12-10-15)23(21,22)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLHJXMSJHBADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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